3,4-difluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O4S/c1-29-19-5-3-2-4-18(19)24-9-11-25(12-10-24)30(27,28)13-8-23-20(26)15-6-7-16(21)17(22)14-15/h2-7,14H,8-13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZZGTUWMZPVKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The difluoro substitution is introduced through electrophilic aromatic substitution reactions. The piperazine ring is then attached via nucleophilic substitution, followed by the introduction of the sulfonyl group through sulfonation reactions. The final step involves the attachment of the methoxyphenyl group under controlled conditions to ensure the integrity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds with similar structural motifs to 3,4-difluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide exhibit antidepressant properties. The piperazine ring is known to interact with serotonin receptors, which play a crucial role in mood regulation. A study demonstrated that modifications on the piperazine structure could enhance the binding affinity to serotonin receptors, potentially leading to improved antidepressant efficacy .
Anticonvulsant Properties
The sulfonamide group in this compound may contribute to anticonvulsant activity. Research on related sulfonamide derivatives has shown significant protective effects in seizure models. The mechanism is believed to involve modulation of neurotransmitter release and inhibition of neuronal excitability .
Antimicrobial Activity
Compounds with similar structural characteristics have been evaluated for antimicrobial activity against various pathogens. The presence of electron-withdrawing groups such as fluorine enhances the antibacterial properties by increasing the lipophilicity and membrane penetration of the molecules . Preliminary studies suggest that this compound may exhibit comparable activity against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications include:
- Fluorination : Enhances lipophilicity and receptor binding.
- Piperazine Substitution : Alters pharmacokinetic properties and receptor selectivity.
- Methoxy Group : Influences solubility and biological activity.
Case Study 1: Antidepressant Development
In a recent study, derivatives of this compound were synthesized and tested for their antidepressant effects in animal models. The results indicated a significant reduction in depressive-like behaviors compared to controls, suggesting that this compound may have potential as a new antidepressant .
Case Study 2: Anticonvulsant Efficacy
A series of analogs were evaluated for anticonvulsant properties using the maximal electroshock seizure test. Compounds closely related to this compound showed promising results with high protection indices, indicating their potential as anticonvulsants .
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide
- 3,4-dichloro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide
- 3,4-difluoro-N-(2-((4-(2-hydroxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide
Uniqueness
3,4-difluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide stands out due to its difluoro substitution, which enhances its chemical stability and reactivity
Biological Activity
3,4-Difluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article provides an in-depth exploration of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 439.5 g/mol |
| CAS Number | 897611-18-6 |
The structure features a benzamide core with difluoro substitutions and a piperazine ring attached to a methoxyphenyl group, making it a versatile molecule for various applications in research and industry .
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound acts as a ligand in receptor binding studies, particularly showing affinity for dopamine receptors. Its unique structure allows it to modulate the activity of these targets, leading to various biological effects such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Antipsychotic Potential
Research has indicated that compounds similar to this compound exhibit significant binding affinity for dopamine D4 receptors. For instance, related benzamides have shown IC50 values as low as 0.057 nM for the D4 receptor, indicating strong potential for antipsychotic effects .
Anticancer Activity
In vitro studies have explored the anticancer properties of benzamide derivatives. Compounds with similar structural motifs have demonstrated moderate to high potency against various cancer cell lines. For example, certain derivatives inhibited RET kinase activity, which is crucial for cancer cell proliferation . The presence of the methoxyphenyl group is believed to enhance cytotoxic activity against specific cancer types .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Research on related benzamide compounds suggests that they can inhibit pro-inflammatory pathways, potentially making them candidates for treating inflammatory diseases .
Case Studies and Research Findings
Case Study 1: Dopamine D4 Receptor Affinity
A study examined a series of benzamide derivatives, including those with piperazine moieties. The findings revealed that modifications in the methoxy group significantly impacted receptor affinity and selectivity. The most potent compound demonstrated a high selectivity ratio (>10,000) for the D4 receptor over D2 receptors .
Case Study 2: Anticancer Activity
Another study focused on the synthesis and evaluation of benzamide derivatives against RET kinase. Compounds were tested in ELISA-based assays, showing promising results in inhibiting kinase activity at both molecular and cellular levels. One compound exhibited significant growth inhibition in cancer cell lines driven by RET mutations .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 3,4-difluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide, and how can reaction conditions be optimized for higher yields?
- Methodology :
- Stepwise synthesis : Begin with the preparation of the piperazine core (e.g., 4-(2-methoxyphenyl)piperazine) via nucleophilic substitution or reductive amination. Subsequent sulfonylation of the piperazine with ethylenediamine derivatives requires anhydrous conditions and catalysts like triethylamine to minimize side reactions .
- Coupling reactions : The benzamide moiety (3,4-difluorobenzoic acid) is activated using carbodiimides (e.g., EDC/HOBt) before coupling with the sulfonylated intermediate. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) ensures removal of unreacted starting materials .
- Optimization : Use kinetic studies (e.g., TLC monitoring) to identify bottlenecks. For example, elevated temperatures (70–80°C) during sulfonylation improve reaction rates, while lower temperatures prevent decomposition during benzamide coupling .
Q. How can researchers confirm the structural integrity of this compound, particularly the sulfonyl and benzamide linkages?
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the 2-methoxyphenyl group (aromatic protons at δ 6.8–7.2 ppm), sulfonyl group (¹³C signal at ~110 ppm), and benzamide carbonyl (¹³C ~168 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (expected m/z ~481.5 for C₂₀H₂₁F₂N₃O₄S) and fragments corresponding to sulfonylethyl or piperazine cleavage .
Advanced Research Questions
Q. What in silico strategies can predict the biological activity of this compound, particularly its interaction with serotonin or dopamine receptors?
- Computational approaches :
- Molecular docking : Use software like AutoDock Vina to dock the compound into X-ray structures of 5-HT₁A (PDB ID: 7E2Z) or D₂ receptors. The piperazine and sulfonyl groups are critical for hydrogen bonding with Asp116 (5-HT₁A) or Ser193 (D₂) .
- MD simulations : Perform 100-ns simulations (AMBER force field) to assess binding stability. Analyze RMSD/RMSF plots to identify flexible regions (e.g., methoxyphenyl rotation) that may affect affinity .
- Validation : Compare predicted binding energies (-9.5 to -8.7 kcal/mol for 5-HT₁A) with experimental SPR or radioligand displacement assays .
Q. How do structural modifications (e.g., fluorine substitution, piperazine substituents) influence the compound’s pharmacokinetic properties?
- QSAR analysis :
- Lipophilicity : Fluorine atoms at the 3,4-benzamide positions increase logP (measured via HPLC), enhancing blood-brain barrier permeability but potentially reducing solubility.
- Metabolic stability : Replace the methoxy group with electron-withdrawing substituents (e.g., CF₃) to slow CYP450-mediated oxidation. Microsomal assays (human liver microsomes) quantify half-life improvements .
- Data interpretation : Contradictions in activity (e.g., higher potency but lower bioavailability) may arise from competing effects of fluorination on target binding vs. solubility .
Q. What experimental designs resolve contradictions in reported biological activities (e.g., serotonin vs. dopamine receptor selectivity)?
- Hypothesis-driven testing :
- Receptor profiling : Use CHO-K1 cells transfected with 5-HT₁A, D₂, or D₃ receptors. Measure cAMP inhibition (5-HT₁A) or β-arrestin recruitment (D₂/D₃) to assess functional selectivity .
- Negative controls : Include structurally related analogs (e.g., non-fluorinated benzamides) to isolate the role of fluorine atoms.
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.01) across triplicate experiments .
Key Notes
- Contradictions : reports higher 5-HT₁A affinity for fluorophenyl analogs, while suggests methoxyphenyl groups enhance D₂ selectivity. Methodological differences (e.g., assay type) may explain discrepancies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
